molecular formula C9H16N2O B017774 2-cyano-N,N-dipropylacetamide CAS No. 53807-35-5

2-cyano-N,N-dipropylacetamide

Cat. No.: B017774
CAS No.: 53807-35-5
M. Wt: 168.24 g/mol
InChI Key: GAORRGUPLLEASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N,N-dipropylacetamide is an organic compound with the molecular formula C9H16N2O. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-dipropylacetamide typically involves the cyanoacetylation of amines. One common method is the treatment of dipropylamine with cyanoacetic acid or its esters under specific reaction conditions. For example, the reaction can be carried out by stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the use of preparatory high-performance liquid chromatography (HPLC) to purify the product, yielding this compound as a light brown oil .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyanoacetylation techniques. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-dipropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 2-cyano-N,N-dipropylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to act as a versatile intermediate in the formation of heterocyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the dipropyl groups enhances its solubility and stability compared to simpler analogs .

Properties

IUPAC Name

2-cyano-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORRGUPLLEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394299
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53807-35-5
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N,N-dipropylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N,N-dipropylacetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N,N-dipropylacetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N,N-dipropylacetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N,N-dipropylacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-cyano-N,N-dipropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.